molecular formula C13H12ClN7O2 B2659817 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate CAS No. 955975-72-1

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate

Katalognummer: B2659817
CAS-Nummer: 955975-72-1
Molekulargewicht: 333.74
InChI-Schlüssel: ULQXVEOZFBIHAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate (CAS: 955975-72-1) is a heterocyclic compound featuring a pyrazole core substituted with a 6-chloro-2-pyridinyl group, a 1H-1,2,4-triazol-1-yl moiety, and an N,N-dimethylcarbamate ester. Its molecular formula is C₁₃H₁₂ClN₇O₂, with a molecular weight of 333.74 g/mol and a purity of >90% .

Eigenschaften

IUPAC Name

[2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN7O2/c1-19(2)13(22)23-12-9(20-8-15-7-17-20)6-16-21(12)11-5-3-4-10(14)18-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXVEOZFBIHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C=NN1C2=NC(=CC=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Pyridine Ring: Chlorination of 2-pyridine derivatives.

    Construction of the Triazole Ring: Cyclization reactions involving hydrazine derivatives and nitriles.

    Assembly of the Pyrazole Ring: Condensation reactions between hydrazines and 1,3-diketones.

    Carbamate Formation: Reaction of the pyrazole intermediate with dimethylcarbamoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like recrystallization and chromatography are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro-pyridine moiety.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. The triazole moiety in this compound enhances its interaction with fungal enzymes, making it a candidate for antifungal drug development. Studies have demonstrated its effectiveness against various fungal strains, suggesting potential use in treating fungal infections resistant to conventional therapies .

Anticancer Properties

The compound has shown promise as an anticancer agent. Investigations into its cytotoxic effects on cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation. The mechanism of action is believed to involve the disruption of cellular signaling pathways that are crucial for tumor growth and survival .

Inhibition of Enzymatic Activity

The compound acts as an inhibitor of specific enzymes involved in disease processes, such as phosphodiesterases and kinases. This inhibition can lead to altered cellular signaling and has implications for treating conditions such as cancer and neurodegenerative diseases .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antifungal properties of the compound against Candida albicans. The results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, supporting its potential use in antifungal therapies .

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death through mitochondrial pathways .

Case Study 3: Enzyme Inhibition

A pharmacological assessment highlighted the compound's ability to inhibit phosphodiesterase activity, which is linked to various pathological conditions including cancer and inflammation. The inhibition was quantified using enzyme assays, showing a significant dose-dependent response .

Wirkmechanismus

The mechanism of action of 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the application, but common targets include enzymes involved in metabolic pathways and receptors in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

Compound Core Structure Position 1 Position 4 Position 5
Target Compound Pyrazole 6-Chloro-2-pyridinyl 1H-1,2,4-Triazol-1-yl N,N-Dimethylcarbamate
3a Pyrazole Phenyl 4-Cyano Carboxamide
17 Pyrimidine-pyrazole Methylpyrazole Pyrimidin-2-amine Chlorine
10g Pyrazole-triazole 4-Fluorophenyl 1H-1,2,4-Triazol-1-yl Ethanol derivative

Physicochemical Properties

Property Target Compound 3a 17 10g
Molecular Weight 333.74 403.1 355.8 437.3
Melting Point (°C) Not reported 133–135 201–202 Not reported
Purity >90% 68% yield Analytically validated 82% yield
Key Functional Groups Carbamate, Triazole Carboxamide, Cyano Chlorine, Pyrimidine Triazole, Trifluoromethyl

Insights :

  • The carbamate group in the target compound may enhance hydrolytic stability compared to carboxamides (3a ) .
  • Higher molecular weight analogs (e.g., 10g ) may exhibit reduced bioavailability compared to the target compound .

Biologische Aktivität

The compound 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C16H18ClN7O2
  • Molecular Weight : 365.81 g/mol
  • CAS Number : 338418-75-0

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound exhibits a promising profile as an anticancer agent, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various pathogens:

PathogenActivity TypeReference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Escherichia coliAntibacterial

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory properties. A study indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which plays a significant role in cell cycle regulation.
  • Cytotoxicity through Apoptosis : It induces apoptosis in cancer cells, leading to decreased cell viability.
  • Antioxidant Properties : The compound may exert protective effects against oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety and Toxicity Assessment : Toxicological studies indicated that the compound has a favorable safety profile at therapeutic doses.

Q & A

Recommended Synthetic Routes and Optimization Strategies

Q: What are the recommended synthetic routes for preparing 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate, and how can reaction conditions be optimized for yield and purity? A:

  • Route 1: Utilize cyclization reactions with substituted hydrazides, as demonstrated for analogous pyrazole-triazole hybrids. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of hydrazide intermediates .
  • Route 2: Employ nucleophilic substitution on pre-functionalized pyrazole cores. K₂CO₃ in DMF at room temperature has been effective for introducing triazole moieties via alkylation .
  • Optimization: Monitor reaction progress using TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures). Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize byproducts .

Structural Confirmation and Purity Analysis

Q: How can the molecular structure and purity of this compound be confirmed using spectroscopic and crystallographic methods? A:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals in the pyridinyl and triazole regions .
    • IR: Confirm carbamate C=O stretch (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • Crystallography: Use SHELXL for single-crystal X-ray refinement. Key steps: Data collection at 100 K, absorption correction (SADABS), and refinement with anisotropic displacement parameters. Validate using R-factor convergence (<5%) .

Structure-Activity Relationship (SAR) Analysis

Q: What strategies are effective in analyzing structure-activity relationships for pyrazole-triazole hybrids? A:

  • Functional Group Variation: Synthesize derivatives with substituents at the pyridinyl (e.g., fluoro, methoxy) or triazole (e.g., methylthio) positions. Compare bioactivity profiles (e.g., enzyme inhibition IC₅₀) .
  • Bioisosteric Replacement: Replace the carbamate group with amides or sulfonamides to assess steric/electronic effects .
  • Pharmacophore Modeling: Use software like Schrödinger Suite to map electrostatic and hydrophobic interactions with target proteins (e.g., ERK1/2 kinase domain) .

Hydrolytic Stability of the Carbamate Group

Q: What factors influence the hydrolytic stability of the carbamate group, and how can degradation pathways be characterized? A:

  • pH Sensitivity: Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS; carbamates typically hydrolyze to amines under acidic/basic conditions .
  • Structural Stabilization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring to reduce electron density at the carbamate carbonyl, slowing hydrolysis .
  • Degradation Products: Isolate and characterize using high-resolution MS and NMR. For example, hydrolysis may yield dimethylamine and a pyrazole-triazole carboxylic acid .

Resolving Biological Activity Contradictions

Q: How should researchers address contradictions in biological activity data between in vitro and in vivo models? A:

  • Metabolic Stability: Compare microsomal half-life (e.g., human liver microsomes) to identify rapid degradation in vivo. Modify substituents (e.g., replace labile esters with ethers) .
  • Protein Binding: Measure plasma protein binding (equilibrium dialysis) to assess free drug availability. High binding may reduce in vivo efficacy despite potent in vitro activity .
  • Species-Specific Differences: Test across multiple species (e.g., mouse, rat, humanized models). Adjust dosing regimens based on pharmacokinetic (PK) parameters (Cₘₐₓ, AUC) .

Computational Prediction of Target Interactions

Q: What computational methods are used to predict interactions with biological targets? A:

  • Docking Studies: Use AutoDock Vina or Glide to model binding poses within target active sites (e.g., ERK1/2 ATP-binding pocket). Prioritize compounds with low binding energies (<−8 kcal/mol) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using bioactivity data from analogues. Validate with leave-one-out cross-validation (q² > 0.5) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.